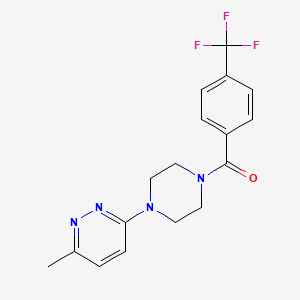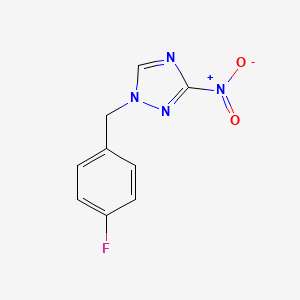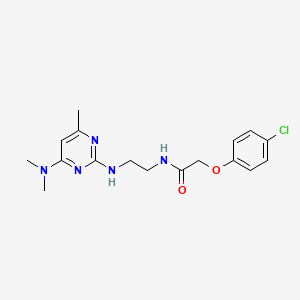![molecular formula C16H28N2O2 B2464787 tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate CAS No. 1909337-27-4](/img/structure/B2464787.png)
tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate” is a compound with the CAS Number: 1909337-27-4 . It has a molecular weight of 280.41 . The compound is stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl ((1R,3S,5r,7r)-2-(aminomethyl)adamantan-2-yl)carbamate” and its Inchi Code is "1S/C16H28N2O2/c1-15(2,3)20-14(19)18-16(9-17)12-5-10-4-11(7-12)8-13(16)6-10/h10-13H,4-9,17H2,1-3H3,(H,18,19)" .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Mild and Efficient One-Pot Curtius Rearrangement
- "tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate" is used in the Curtius rearrangement process, a mild and efficient one-pot method. This process involves the formation of acyl azides and their conversion to isocyanates, leading to carbamates like tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate (Leogane & Lebel, 2009).
Structural Studies in Crystallography
- This compound is part of a family of isostructural compounds studied for their crystal structures. The molecules in these studies are linked via hydrogen and halogen bonds, providing insights into molecular interactions and crystal formation (Baillargeon et al., 2017).
Study of Metalation and Alkylation Reactions
- Research has explored the ability of tert-butyl carbamate derivatives to undergo metalation between nitrogen and silicon, followed by reactions with electrophiles. These studies contribute to understanding the reactivity and potential applications of silicon-containing organic compounds (Sieburth, Somers, & O'hare, 1996).
Understanding Hydrogen Bonding Mechanisms
- Carbamate derivatives like tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate have been synthesized and analyzed to understand the nature of hydrogen bonding in molecular structures. These studies have implications for designing molecules with specific interaction properties (Das et al., 2016).
Synthesis and Characterization in Organic Chemistry
- This compound has been synthesized and characterized for its reactivity, particularly in the formation of arylpalladium complexes. Such studies contribute to the field of organometallic chemistry and the development of new catalysts and synthetic methods (Stambuli, Bühl, & Hartwig, 2002).
Development of Novel Synthetic Routes
- Tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate has been involved in the development of novel synthetic routes for biologically active compounds, demonstrating its importance in medicinal chemistry and drug development (Tang et al., 2014).
Asymmetric Synthesis
- The compound has been used in asymmetric synthesis, providing building blocks for protease inhibitors. This is crucial for developing therapeutic agents targeting specific biological pathways (Ghosh, Cárdenas, & Brindisi, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-2-adamantyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-16(9-17)12-5-10-4-11(7-12)8-13(16)6-10/h10-13H,4-9,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVLCSCKGLZMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(C2CC3CC(C2)CC1C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2464706.png)
![6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2464710.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2464713.png)
![Methyl 5-[[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2464714.png)
![tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate](/img/structure/B2464715.png)

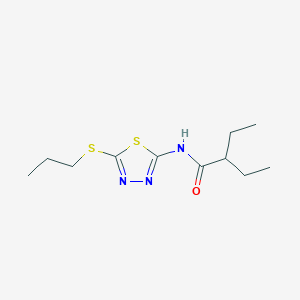
![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)
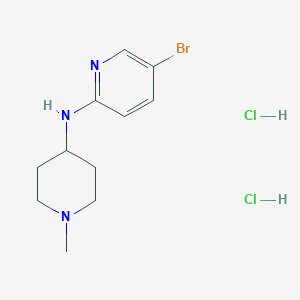
![1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide](/img/structure/B2464722.png)
